1-(3-Fluoro-4-methoxyphenyl)butan-1-one
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Overview
Description
3’-Fluoro-4’-methoxybutyrophenone: is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is also known by its systematic name 1-(3-Fluoro-4-methoxyphenyl)-1-butanone . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a butyrophenone backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3’-Fluoro-4’-methoxybutyrophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the following steps :
Starting Materials: 3-Fluoroanisole and acetyl chloride.
Catalyst: Aluminum trichloride (AlCl3).
Solvent: Dichloroethane.
Reaction Conditions: The reaction mixture is cooled to 0°C, and acetyl chloride is added dropwise. The mixture is then stirred and allowed to react at a controlled temperature.
Industrial Production Methods:
Industrial production of 3’-Fluoro-4’-methoxybutyrophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
3’-Fluoro-4’-methoxybutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
3’-Fluoro-4’-methoxybutyrophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals .
Biology:
In biological research, this compound is used to study the effects of fluorine and methoxy substituents on biological activity. It is also employed in the development of fluorescent probes for molecular detection .
Medicine:
Its unique structure allows for the exploration of new therapeutic agents .
Industry:
In the industrial sector, 3’-Fluoro-4’-methoxybutyrophenone is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-methoxybutyrophenone involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The methoxy group contributes to its solubility and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxyacetophenone
- 4-Fluoro-3-methoxybenzaldehyde
- 3-Fluorobenzaldehyde
Comparison:
Compared to similar compounds, 3’-Fluoro-4’-methoxybutyrophenone stands out due to its unique combination of fluorine and methoxy substituents on a butyrophenone backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWUFWQUURELJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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